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molecular formula C8H6O4 B3178405 5,6-Dihydroxyisobenzofuran-1(3H)-one CAS No. 53766-43-1

5,6-Dihydroxyisobenzofuran-1(3H)-one

Cat. No. B3178405
M. Wt: 166.13 g/mol
InChI Key: IUEBHXOMRBWJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346753B2

Procedure details

A solution of compound 24 (7.00 g, 36.1 mmol) in CH2Cl2 (150 mL) was cooled to −78° C. and BBr3 (8.52 mL, 90.2 mmol) was added at the same temperature. Stirring was continued at −78° C. for 30 min, and the reaction mixture was brought to room temperature and stirred for 16 h. The reaction mixture was quenched with MeOH at 0° C. and the solvent was removed. The residue was portioned between water (100 mL) and EtOAc (200 mL); the EtOAc layer was separated. The aqueous layer was extracted with EtOAc (3×200 mL). The combined organic layer was concentrated and the residue was purified by column chromatography (silica gel, 40-60% EtOAc in hexanes) to afford compound 25 (5.00 g, 83%) as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 10.18 (br s, 1H), 9.65 (br s, 1H), 7.06 (s, 1H), 6.92 (s, 1H), 5.16 (s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
8.52 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[C:8](=[O:14])[O:7][CH2:6]2.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[C:8](=[O:14])[O:7][CH2:6]2

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC=1C=C2COC(C2=CC1OC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.52 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with MeOH at 0° C.
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the EtOAc layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, 40-60% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=C2COC(C2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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